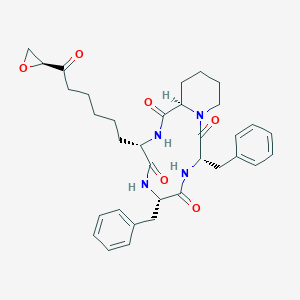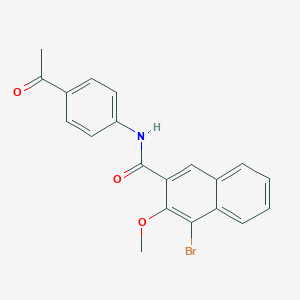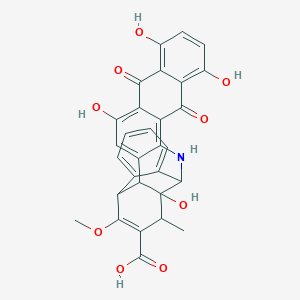
Repandusinic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Repandusinic acid A is a natural compound that has been studied for its potential medicinal properties . It is found in the Phyllanthus niruri plant, a traditional shrub with long-standing Ayurvedic, Chinese, and Malay ethnomedical records . Preliminary studies suggest that it may have antiviral properties .
Scientific Research Applications
Potential Therapeutic Agent for Hepatitis B
Repandusinic acid A has been studied for its potential as a therapeutic agent for Hepatitis B Virus (HBV). Computational methods, including molecular docking and ADME analysis, have indicated that repandusinic acid A exhibits promising binding affinities and may serve as an alternative drug molecule with fewer side effects compared to conventional HBV treatments (Subramaniyan et al., 2019).
Isolation and Characterization in Plants
Repandusinic acid A has been isolated and characterized from the leaves of Mallotus repandus. The compound was identified as part of a group of hydrolyzable tannins, which are significant due to their varied biological activities (Saijo et al., 1989).
HIV-1 Reverse Transcriptase Inhibitor
Studies have shown that repandusinic acid A acts as an inhibitor of HIV-1 reverse transcriptase. This compound has demonstrated considerable inhibitory efficacy, highlighting its potential as a therapeutic agent in HIV treatment (Ogata et al., 1992).
Antidiabetic Potential
Research has explored the antidiabetic potential of repandusinic acid A, particularly its role as an α-glucosidase inhibitor. This suggests potential applications for the treatment or management of type 2 diabetes (Beidokhti et al., 2017).
Antioxidant Activity
Repandusinic acid A has demonstrated significant antioxidant activities. Its efficacy in scavenging free radicals highlights its potential in combating oxidative stress-related diseases (Londhe et al., 2008).
Inhibitory Activity Against HIV-1 Protease
Repandusinic acid A has shown strong inhibitory activity against HIV-1 protease, an important target in HIV therapy. This highlights its potential as a compound for developing new HIV treatments (Xu et al., 2000).
Radioprotective Properties
The compound has been studied for its radioprotective properties, particularly in protecting against radiation-induced damage. This property is linked to its radical scavenging activities (Londhe et al., 2009).
Future Directions
The future directions for research on Repandusinic acid A could include further exploration of its potential as a drug candidate for hepatitis B virus . More cheminformatics, toxicological, and mechanistic studies would aid the progress to clinical trial studies . In vitro and in vivo evaluation will be essential, and this study will be helpful to proceed further with the effective drug development .
properties
CAS RN |
125516-10-1 |
|---|---|
Product Name |
Repandusinic acid A |
Molecular Formula |
C41H30O28 |
Molecular Weight |
970.7 g/mol |
IUPAC Name |
4-[1-carboxy-3-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C41H30O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-6,18,23,31-34,41-46,49-56H,7H2,(H,47,48)(H,57,58) |
InChI Key |
WUTXIOAKRFKQHK-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
synonyms |
epandusinic acid A repandusinic acid A, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)








![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)